2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)-
Description
The compound 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- is a partially saturated pyrrole derivative characterized by a 3,4-dihydro-2H-pyrrole core substituted with an 8-nonenyl chain at the 5-position. Pyrrole derivatives are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
118282-75-0 |
|---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
5-non-8-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2H,1,3-12H2 |
InChI Key |
OPYFBFCFYJSEHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCC1=NCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the nonenyl side chain. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as distillation or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The nonenyl side chain can undergo substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole compounds.
Scientific Research Applications
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Alkyl/Alkenyl-Substituted Dihydro-2H-Pyrroles
Several Pseudomonas-derived metabolites share the 3,4-dihydro-2H-pyrrole backbone but differ in substituents:
- 3,4-Dihydro-5-methyl-4-alkyl(C11:0)-pyrrole (Compound 28): A saturated C11 alkyl chain at position 3.
- 3,4-Dihydro-5-methyl-4-alkenyl(C13:1)-2H-pyrrole (Compound 30): A C13 alkenyl chain with one double bond.
- 3,4-Dihydro-5-methyl-4-alkenyl(C15:1)-2H-pyrrole (Compound 32): A C15 alkenyl chain with one double bond .
Key Differences :
- Production Levels : These Pseudomonas metabolites are overproduced in biofilms (25.6- to 44.6-fold), suggesting roles in microbial interactions, though biological activities remain uncharacterized .
Heteroaromatic-Substituted Derivatives
- 5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole (C9H11NO): Features a furan ring at position 4. The furyl group introduces aromaticity and polarity, contrasting with the nonenyl chain’s hydrophobicity. This compound’s predicted LC-MS/MS spectra highlight distinct fragmentation patterns compared to alkyl-substituted analogs .
- Molecular weight: 151.229 g/mol .
Key Differences :
- Electronic Properties : Furan and thienyl groups alter electron distribution, affecting reactivity in substitution or cycloaddition reactions.
- Biological Implications : Heteroaromatic substituents may confer antioxidant or enzyme-inhibitory properties absent in aliphatic chains .
Pyrrolidine Derivatives with Similar Substituents
- 2-Butyl-5-(8-nonenyl)-pyrrolidine (C16H33N): A fully saturated pyrrolidine ring with the same 8-nonenyl chain.
Key Differences :
- Ring Saturation : The pyrrolidine core (saturated) vs. dihydro-2H-pyrrole (partially unsaturated) affects aromaticity and hydrogen-bonding capacity.
- Biological Context: Venom-derived analogs suggest roles in defense or signaling, whereas Pseudomonas metabolites may function in biofilm dynamics .
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) |
|---|---|---|---|---|
| 2H-Pyrrole, 5-(8-nonenyl)- | C14H23N | 205.34 | 8-Nonenyl (C9H17) | ~5.2 |
| 5-(5-Methyl-2-furyl)- analog | C9H11NO | 149.19 | 5-Methylfuryl | ~1.8 |
| 5-(2-Thienyl)- analog | C8H9NS | 151.23 | 2-Thienyl | ~2.5 |
| Pseudomonas C15:1 metabolite | C19H33N | 275.48 | C15:1 alkenyl | ~7.0 |
*LogP values estimated using ChemDraw software.
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